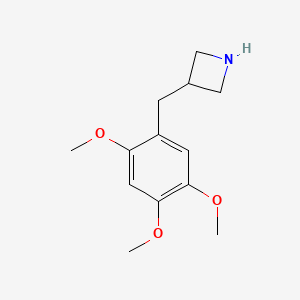

3-(2,4,5-Trimethoxybenzyl)azetidine

Description

Significance of Four-Membered Heterocycles in Medicinal Chemistry and Chemical Biology

Four-membered heterocycles, such as azetidines, oxetanes, and thietanes, are cyclic compounds containing one or more heteroatoms (e.g., nitrogen, oxygen, sulfur) within a strained four-membered ring. numberanalytics.com Despite the inherent ring strain of approximately 25.4 kcal/mol, which makes their synthesis challenging, this feature also imparts unique chemical reactivity and a defined three-dimensional geometry. rsc.org In medicinal chemistry, the incorporation of these strained rings is a key strategy for several reasons:

Conformational Rigidity: The rigid structure of four-membered rings helps to limit the conformational flexibility of a molecule. This can lead to a more precise orientation of functional groups for binding to biological targets, potentially increasing potency and selectivity while reducing entropy loss upon binding. enamine.net

Novel Chemical Space: These scaffolds provide access to novel and under-explored areas of chemical space, moving away from more common five- and six-membered ring systems. nih.gov

Improved Physicochemical Properties: The introduction of a polar heteroatom within the small ring can modify a molecule's properties, such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing drug-like characteristics. nih.gov

Synthetic Handles: The strain-driven reactivity of these rings can be harnessed for further chemical modification and the construction of more complex molecular architectures. numberanalytics.comrsc.org

Overview of Azetidine (B1206935) Scaffolds in Bioactive Molecules and Natural Products

The azetidine ring, a four-membered heterocycle containing one nitrogen atom, is a prominent structural motif in a variety of pharmacologically active compounds and natural products. rsc.orgquizlet.com While less common than its five-membered (pyrrolidine) and six-membered (piperidine) counterparts, the azetidine scaffold offers a unique combination of stability and reactivity that has proven valuable in drug design. rsc.orgresearchgate.net

Historically, the most famous azetidine derivatives are the 2-azetidinones, better known as β-lactams, which form the core of penicillin and cephalosporin (B10832234) antibiotics. numberanalytics.com However, the fully saturated azetidine ring is increasingly recognized as a valuable component in its own right. nih.gov Natural products containing the azetidine ring include azetidine-2-carboxylic acid, a toxic proline mimic, and the mugineic acids, which are involved in iron uptake in plants. wikipedia.org

In modern medicinal chemistry, azetidine scaffolds are found in a diverse array of therapeutic agents. Their inclusion can enhance binding affinity and modulate pharmacokinetic properties. For example, a series of azetidine derivatives have demonstrated potent bactericidal activity against multidrug-resistant Mycobacterium tuberculosis by inhibiting mycolic acid biosynthesis. nih.gov

| Bioactive Molecule | Therapeutic Area/Activity |

| Azelnidipine | Antihypertensive (Calcium Channel Blocker) |

| Cobimetinib | Anticancer (MEK Inhibitor) |

| Ximelagatran | Anticoagulant |

| BGAz Derivatives | Antitubercular |

Importance of the Trimethoxybenzyl Moiety in Pharmacologically Relevant Compounds

The trimethoxybenzyl group, particularly with a 2,4,5- or 3,4,5-substitution pattern on the benzene (B151609) ring, is a frequently encountered motif in pharmacologically active molecules. The methoxy (B1213986) groups significantly influence the electronic and steric properties of the benzyl (B1604629) ring, which in turn affects how the molecule interacts with biological targets.

The presence of multiple methoxy groups can:

Enhance Lipophilicity: This can improve a compound's ability to cross cellular membranes, including the blood-brain barrier. vulcanchem.com

Modulate Receptor Binding: The substitution pattern is known to be important for interaction with various biological targets, including enzymes and receptors. ontosight.ai

Influence Metabolism: The methoxy groups can be sites of metabolism, affecting the pharmacokinetic profile of a compound. ontosight.ai

Compounds featuring a trimethoxybenzyl or related trimethoxyphenyl moiety have been investigated for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. ontosight.ainih.gov For instance, the condensation of 3,4,5-trimethoxybenzaldehyde (B134019) with hydrazides has produced acylhydrazone compounds studied for their antioxidant and other medicinal properties. nih.gov

Research Context of 3-(2,4,5-Trimethoxybenzyl)azetidine as a Hybrid Structure

The compound This compound represents a logical convergence of the two aforementioned structural motifs. It is a hybrid structure that combines the rigid, space-defining azetidine scaffold with the electronically-rich and pharmacologically proven trimethoxybenzyl group.

While specific, in-depth research on the biological activity of this compound itself is not extensively documented in publicly available literature, its structure positions it as a valuable building block or lead compound in drug discovery programs. The synthesis of such substituted azetidines can be challenging due to the ring strain and the need for regioselective control to achieve substitution at the 3-position. vulcanchem.com Synthetic strategies often involve the multi-step preparation of precursors followed by a key cyclization step to form the strained four-membered ring. nih.govfrontiersin.orgrsc.org

The rationale for investigating such a compound would be to explore the synergistic effects of its two components. The azetidine ring provides a rigid anchor and a specific 3D vector for the trimethoxybenzyl group, while the trimethoxybenzyl moiety provides a key pharmacophore that can be oriented for optimal target engagement. The enhanced lipophilicity from the trimethoxybenzyl group combined with the unique spatial properties of the azetidine ring could yield compounds with novel central nervous system (CNS) activity or other targeted therapeutic applications. nih.govvulcanchem.com

Structure

3D Structure

Properties

Molecular Formula |

C13H19NO3 |

|---|---|

Molecular Weight |

237.29 g/mol |

IUPAC Name |

3-[(2,4,5-trimethoxyphenyl)methyl]azetidine |

InChI |

InChI=1S/C13H19NO3/c1-15-11-6-13(17-3)12(16-2)5-10(11)4-9-7-14-8-9/h5-6,9,14H,4,7-8H2,1-3H3 |

InChI Key |

QBWTYMJLTHZGGD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1CC2CNC2)OC)OC |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies for 3 2,4,5 Trimethoxybenzyl Azetidine

Functional Group Transformations of the Azetidine (B1206935) Ring

The inherent ring strain and the presence of a secondary amine make the azetidine core of 3-(2,4,5-Trimethoxybenzyl)azetidine a hub of chemical reactivity. nih.gov Strategic manipulation of this ring allows for significant structural diversification.

The strain energy of the four-membered azetidine ring facilitates its opening under various conditions, providing access to linear amino compounds that would be otherwise difficult to synthesize. beilstein-journals.org These reactions are often regioselective, with the outcome influenced by the substituents on the ring and the nature of the attacking nucleophile. magtech.com.cn

Nucleophilic ring-opening is a primary strategy, typically requiring activation of the azetidine. magtech.com.cn This can be achieved by protonation or Lewis acid catalysis, which enhances the electrophilicity of the ring carbons. mdpi.com For a substrate like this compound, nucleophilic attack is expected to occur at the C2 or C4 positions. The presence of the C3-benzyl substituent can sterically hinder attack at the adjacent carbons, influencing the regioselectivity. magtech.com.cn For instance, acid-mediated intramolecular ring-opening can occur if a suitable nucleophilic group is present on a substituent attached to the azetidine nitrogen. nih.gov

Photochemical methods, such as the Norrish-Yang cyclization to form azetidinols followed by ring-opening, represent another advanced strategy. beilstein-journals.orgresearchgate.net This "build and release" approach uses light to create a strained intermediate that can be readily functionalized in a subsequent step. beilstein-journals.org

Table 1: Representative Ring-Opening Reactions for Azetidine Scaffolds

| Reaction Type | Reagents & Conditions | Resulting Functional Group | Reference |

| Nucleophilic Opening | Lewis Acids (e.g., Yb(OTf)₃), Nucleophile (e.g., Aniline), Toluene, reflux | Amino alcohol/diamine | researchgate.net |

| Reductive Opening | Reducing Agent (e.g., LiAlH₄) | 1,3-Amino alcohol | researchgate.net |

| Acid-Catalyzed | Brønsted or Lewis Acids, Ketones/Boronic Acids | Dioxolanes, 3-Amino-1,2-diols | beilstein-journals.orgresearchgate.net |

| Intramolecular | Acidic pH, pendant nucleophile (e.g., amide) | Lactone, Lactam | nih.gov |

Substituent Modifications on the Azetidine Nitrogen and Carbon Atoms

The secondary amine of the azetidine ring is a key handle for functionalization. Standard reactions such as N-alkylation, N-acylation, and N-sulfonylation can be readily performed to introduce a wide variety of substituents. google.comnih.gov These modifications not only diversify the scaffold but also modulate the ring's chemical and physical properties, including its basicity and stability. nih.gov

Modification of the azetidine carbon atoms offers another layer of complexity. While the C3 position is already substituted, modern synthetic methods allow for further derivatization. Palladium-catalyzed, directed C(sp³)–H arylation has emerged as a powerful tool to install aryl groups at the C3 position of azetidines, providing access to stereochemically defined building blocks. nih.govnih.gov Applying this methodology to this compound would require a suitable directing group on the nitrogen and could lead to novel diarylmethyl-substituted azetidines.

Derivatization of the Trimethoxybenzyl Group for Structure-Activity Relationship Studies

The 2,4,5-trimethoxybenzyl moiety is a key pharmacophore whose properties can be fine-tuned to probe structure-activity relationships (SAR). The electron-rich nature of the phenyl ring makes it susceptible to electrophilic aromatic substitution, although controlling the position of substitution can be challenging.

More precise modifications can be achieved through other means. For example, one or more of the methoxy (B1213986) groups can be selectively demethylated to yield corresponding phenols. These phenolic hydroxyl groups can then be used as handles for further derivatization, such as conversion to esters or ethers. nih.gov In SAR studies of other bioactive compounds, converting a hydroxymethyl group to an ester only slightly reduced activity, while conversion to an amine led to a significant drop in potency, highlighting the sensitivity of activity to modifications at the benzylic position or on the ring. nih.gov The replacement of the benzyl (B1604629) ring with other heterocycles or functionalized aryl groups is also a common strategy to explore the chemical space. nih.gov

Table 2: Potential Derivatization Strategies for the Trimethoxybenzyl Group

| Reaction Type | Target Site | Potential Modification | Purpose |

| O-Demethylation | Methoxy Groups | Conversion to phenols (-OH) | Introduce new functionalization handle |

| Electrophilic Substitution | Aromatic Ring | Halogenation, Nitration | Introduce electronic diversity |

| C-H Activation/Borylation | Aromatic Ring C-H Bonds | Installation of boronic esters | Prepare for cross-coupling reactions |

| Ether Cleavage/Alkylation | Phenolic derivatives | Formation of new ethers | Modulate lipophilicity and H-bonding |

Formation of Spirocyclic and Bicyclic Azetidine Systems

Integrating the this compound scaffold into more complex three-dimensional structures can lead to compounds with improved pharmacological profiles.

Spirocyclic azetidines , which feature a common carbon atom between the azetidine and another ring, are of significant interest in drug discovery. nih.govmdpi.com Synthetic routes to these systems often involve the cyclization of precursors containing both the azetidine moiety and a chain that can form the second ring. nih.govnih.gov For example, a functional group tethered to the azetidine nitrogen could undergo an intramolecular reaction with the C3-benzyl group or a derivative thereof to form a spiro-fused system.

Bicyclic azetidines can be constructed through intramolecular cyclization strategies. nih.govnih.gov A common approach involves installing a second functional group onto the azetidine scaffold, often via the nitrogen atom, which can then react with another part of the molecule. For instance, an olefinic side chain could be introduced, followed by a ring-closing metathesis reaction to form a fused or bridged bicyclic system, a strategy that has been successfully used to prepare potent antimalarial agents. nih.govnih.gov

Coupling Reactions for Scaffold Diversification (e.g., Suzuki–Miyaura Cross-coupling)

Transition-metal-catalyzed cross-coupling reactions are indispensable tools for modern organic synthesis and offer a powerful platform for diversifying the this compound scaffold. nih.govbeilstein-journals.org

The Suzuki–Miyaura cross-coupling reaction, which forms a carbon-carbon bond between an organoboron species and an organic halide, is particularly versatile. youtube.comnih.gov To utilize this reaction, the trimethoxybenzyl ring would first need to be functionalized with a halide (e.g., bromide or iodide) or a triflate. Given the electron-rich nature of the ring, electrophilic halogenation should be feasible. Alternatively, the ring could be converted into a boronic acid or boronic ester derivative. The resulting compound could then be coupled with a wide array of aryl or heteroaryl halides or boronic acids, respectively, to generate novel biaryl structures. nih.govresearchgate.net The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields. nih.gov

Table 3: Suzuki-Miyaura Coupling Approach for Scaffold Diversification

| Starting Material Modification | Coupling Partner | Catalyst System (Example) | Resulting Structure | Reference |

| Halogenation of benzyl ring | Aryl/Heteroaryl Boronic Acid | Pd(OAc)₂, SPhos/XPhos, K₃PO₄ | Diaryl- or heteroaryl-aryl methane | nih.gov |

| Borylation of benzyl ring | Aryl/Heteroaryl Halide | PdCl₂(dppf)·CH₂Cl₂, Cs₂CO₃ | Diaryl- or heteroaryl-aryl methane | nih.gov |

| Halogenation at azetidine C3 (if accessible) | Aryl/Heteroaryl Boronic Acid | Palladium catalyst, base | 3-Aryl-3-benzyl azetidine derivative | organic-chemistry.org |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Mechanistic Studies

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

High-Resolution Accurate Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental composition of the molecule. For 3-(2,4,5-trimethoxybenzyl)azetidine (C₁₃H₁₉NO₃), the expected exact mass would be calculated and compared to the measured value to confirm the molecular formula. The primary fragmentation pathway would likely involve the cleavage of the benzylic bond, leading to the formation of a stable trimethoxybenzyl cation and an azetidine (B1206935) radical cation, or vice versa.

Expected Fragmentation Pattern

This table presents a hypothetical fragmentation pattern based on the structure of the molecule.

| m/z | Proposed Fragment | Description |

| 237.1365 | [C₁₃H₁₉NO₃]⁺ | Molecular Ion |

| 181.0865 | [C₁₀H₁₃O₃]⁺ | 2,4,5-Trimethoxybenzyl cation |

| 57.0578 | [C₃H₇N]⁺ | Azetidine cation |

Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Reaction Monitoring

Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. frontiersin.org The FT-IR spectrum of this compound would show characteristic absorption bands for the C-H, C-N, C-O, and aromatic C=C bonds. researchgate.net

Characteristic FT-IR Absorption Bands

The following data is estimated based on typical vibrational frequencies for the functional groups present.

| Functional Group | Estimated Wavenumber (cm⁻¹) | Description |

| N-H Stretch (secondary amine) | 3300-3500 (weak) | Present if the azetidine nitrogen is not substituted |

| Aromatic C-H Stretch | 3000-3100 | Stretching vibration of C-H bonds on the benzene (B151609) ring |

| Aliphatic C-H Stretch | 2850-2960 | Stretching vibrations of C-H bonds in the azetidine and benzyl (B1604629) groups |

| C=C Aromatic Stretch | 1500-1600 | Stretching vibrations of the aromatic ring |

| C-N Stretch | 1020-1250 | Stretching vibration of the carbon-nitrogen bond in the azetidine ring |

| C-O Stretch (Aryl Ether) | 1200-1275 (asymmetric), 1020-1075 (symmetric) | Stretching vibrations of the methoxy (B1213986) groups |

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in chromophores. The chromophore in this compound is the 2,4,5-trimethoxyphenyl group. The presence of electron-donating methoxy groups on the benzene ring is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. researchgate.netnih.gov

Expected UV-Vis Absorption Maxima

This table provides estimated absorption maxima based on related trimethoxybenzene compounds.

| Solvent | Estimated λmax (nm) | Electronic Transition |

| Methanol or Ethanol | ~290-300 | π → π* transition of the substituted benzene ring |

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the assessment of purity and for real-time monitoring of the synthesis of this compound. The method's high resolution, sensitivity, and accuracy are indispensable for separating the target compound from starting materials, intermediates, byproducts, and potential degradation products. The development of a robust HPLC method is critical for ensuring the quality and consistency of the final compound and for optimizing reaction conditions to maximize yield and minimize impurities.

Purity Assessment

For the determination of the purity of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. This approach utilizes a nonpolar stationary phase and a polar mobile phase. The trimethoxybenzyl moiety of the molecule provides a strong chromophore, enabling sensitive detection using a UV detector.

A typical HPLC system for purity analysis would consist of a C18 column, which is a silica-based stationary phase modified with octadecylsilane. The mobile phase often comprises a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. A gradient elution is commonly preferred over an isocratic one, as it allows for the effective separation of compounds with a wider range of polarities. For instance, a linear gradient starting with a higher proportion of aqueous buffer and gradually increasing the organic solvent concentration can elute highly polar impurities first, followed by the target compound, and then any nonpolar byproducts.

The UV detection wavelength is selected based on the absorption maximum of the this compound. Given the trimethoxybenzyl group, a suitable wavelength is often found in the range of 270-290 nm. For a compound with a related trimethoxyphenyl group, a detection wavelength of 280 nm has been reported to be effective. nih.gov The purity of the sample is determined by calculating the peak area of the main compound as a percentage of the total peak area of all detected components.

Table 1: Illustrative HPLC Parameters for Purity Assessment of this compound

| Parameter | Condition |

| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | 0-20 min: 10% to 90% B20-25 min: 90% B25-30 min: 90% to 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

| Internal Standard | Not typically required for purity assessment |

Reaction Monitoring

For reaction monitoring, a rapid HPLC method is often desirable. This can be achieved by using a shorter column, a faster flow rate, or a steeper gradient. The primary goal is to achieve a baseline separation of the key components (starting materials, product, and major byproducts) in the shortest possible time. The relative concentrations of these components can be estimated from their peak areas, providing a kinetic profile of the reaction.

Table 2: Example of Reaction Monitoring Data for the Synthesis of this compound

| Reaction Time (hours) | Starting Material A (%) | Starting Material B (%) | Product (%) |

| 0 | 50.0 | 49.5 | 0.5 |

| 1 | 35.2 | 34.8 | 29.0 |

| 2 | 20.1 | 19.9 | 58.0 |

| 4 | 5.5 | 5.3 | 87.2 |

| 6 | 1.2 | 1.1 | 95.7 |

| 8 | <0.5 | <0.5 | 97.5 |

Note: The percentages are based on the relative peak areas in the HPLC chromatogram and are illustrative.

Computational and Theoretical Investigations of 3 2,4,5 Trimethoxybenzyl Azetidine and Analogues

Molecular Modeling and Conformational Analysis

The azetidine (B1206935) ring, a four-membered heterocycle, is characterized by a degree of ring strain that influences its geometry and reactivity. rsc.org Its puckered conformation is a critical feature, and the orientation of the substituent at the 3-position is a major factor in its interaction with other molecules. nih.gov The conformational preferences of the azetidine ring can be influenced by the nature of its substituents. In dipeptide derivatives, for instance, the presence of a 2-azetidine residue can induce a γ-type reverse turn, a specific type of protein secondary structure. nih.gov

The trimethoxybenzyl moiety also possesses conformational freedom, primarily around the single bond connecting the benzyl (B1604629) group to the azetidine ring. The relative orientation of the trimethoxyphenyl ring with respect to the azetidine ring is crucial for its binding to target proteins. In related trimethoprim (B1683648) analogues, the methylene (B1212753) bridge length affects the molecule's elasticity and properties. nih.gov

Computational methods, such as molecular mechanics and quantum chemistry calculations, are employed to explore the potential energy surface of 3-(2,4,5-Trimethoxybenzyl)azetidine and identify its low-energy conformers. nih.govnih.gov These studies can reveal the most stable arrangements of the molecule in different environments, such as in solution or within a protein binding site.

Quantum Chemical Calculations (e.g., DFT Studies) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like this compound. nih.govnih.gov These methods provide detailed information about the distribution of electrons within the molecule, which governs its chemical properties.

DFT studies can be used to calculate a variety of molecular properties, including:

Optimized molecular geometry: Determining the most stable three-dimensional arrangement of atoms. nih.gov

Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between the HOMO and LUMO can indicate the molecule's chemical stability and its tendency to participate in chemical reactions.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with other molecules, including biological targets.

For azetidine derivatives, DFT calculations have been used to study their conformational preferences and the energy barriers associated with ring inversion. nih.gov In the case of trimethoxyphenyl derivatives, DFT has been employed to analyze their electronic properties and predict their reactivity. nih.gov By applying these methods to this compound, researchers can gain a deeper understanding of its intrinsic chemical nature and predict its behavior in various chemical and biological systems.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By developing QSAR models, it is possible to predict the activity of new, unsynthesized compounds and to identify the key structural features that are important for their activity.

For azetidine-containing compounds, QSAR studies have been successfully applied to understand their antimicrobial and anticancer activities. researchgate.netijrar.org These studies typically involve calculating a set of molecular descriptors for each compound in a dataset, which quantify various aspects of their chemical structure, such as their steric, electronic, and hydrophobic properties. researchgate.net

A typical QSAR study involves the following steps:

Data Set Selection: A series of compounds with known biological activities is selected.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the biological activity. researchgate.net

Model Validation: The predictive power of the model is assessed using statistical techniques.

While no specific QSAR studies on this compound were found, the principles of QSAR can be applied to a series of its analogues to guide the design of more potent compounds. For example, a 3D-QSAR study on benzoxazole (B165842) bearing azetidinone derivatives revealed that the addition of bulky groups at the phenyl ring could increase anti-inflammatory and anticancer activity. ijrar.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a target molecule, usually a protein, to form a stable complex. researchgate.netnih.gov This technique is widely used in drug discovery to understand the molecular basis of ligand-target recognition and to predict the binding affinity of potential drug candidates.

| Enzyme | Function | Relevance to this compound Analogues |

|---|---|---|

| Cyclooxygenase (COX) | Involved in the synthesis of prostaglandins (B1171923), which play a role in inflammation and pain. | Azetidinone derivatives have been investigated as potential COX inhibitors. |

| Glucosamine-6-phosphate (GlcN-6P) synthase | An enzyme in the hexosamine biosynthesis pathway, a target for antimicrobial agents. | Azetidine-containing compounds have been explored as inhibitors of this enzyme. |

| Diacylglycerol O-acyltransferase 2 (DGAT2) | An enzyme involved in triglyceride synthesis, a target for metabolic disorders. | The trimethoxybenzyl moiety is present in compounds that have been studied as DGAT2 inhibitors. |

| Tubulin | A protein that polymerizes to form microtubules, a key component of the cytoskeleton and a target for anticancer drugs. | Trimethoxyphenyl-containing compounds are known to bind to the colchicine (B1669291) binding site of tubulin. nih.gov |

Molecular docking simulations can predict how this compound and its analogues bind to the active sites of various enzymes. For instance, azetidin-2-one (B1220530) derivatives have been studied as potential inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation. ijrar.org Similarly, the azetidine scaffold has been incorporated into inhibitors of glucosamine-6-phosphate (GlcN-6P) synthase, an enzyme essential for bacterial cell wall synthesis.

The trimethoxybenzyl group is a key pharmacophore in many biologically active molecules. For example, compounds containing this moiety have been investigated as inhibitors of diacylglycerol O-acyltransferase 2 (DGAT2), an enzyme involved in lipid metabolism. Molecular docking studies can reveal the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the binding of these ligands to the enzyme's active site.

The trimethoxyphenyl moiety is a well-known feature of compounds that bind to the colchicine binding site of tubulin, a protein that is essential for microtubule formation and cell division. nih.gov Colchicine and its analogues are potent anticancer agents that work by disrupting microtubule dynamics.

Molecular docking studies have been instrumental in understanding how trimethoxyphenyl-containing compounds, such as combretastatin (B1194345) A-4, interact with the colchicine binding site. researchgate.net These studies have shown that the trimethoxyphenyl ring typically occupies a hydrophobic pocket in the β-tubulin subunit. It is plausible that this compound could also bind to this site, with the azetidine ring potentially forming additional interactions with the protein. The development of azetidin-2-one based combretastatin A-4 analogues has shown promising anticancer activity, with molecular docking studies confirming their binding to the colchicine site on tubulin. researchgate.net

Prediction of Metabolic Pathways and Products (In Silico)

In silico metabolism prediction tools are used to forecast the metabolic fate of drug candidates in the body. news-medical.netcreative-biolabs.com These methods can predict the sites on a molecule that are most likely to be metabolized by drug-metabolizing enzymes, such as cytochrome P450s (CYPs), and the structures of the resulting metabolites. news-medical.net

For this compound, several metabolic transformations can be anticipated based on its chemical structure and the known metabolism of related compounds:

O-Demethylation: The methoxy (B1213986) groups on the trimethoxybenzyl ring are likely sites of O-demethylation by CYP enzymes.

Hydroxylation: The aromatic ring and the azetidine ring can undergo hydroxylation.

N-Dealkylation: If the azetidine nitrogen is substituted, N-dealkylation could occur.

Oxidation of the azetidine ring: The azetidine ring itself may be a site of oxidation.

| Metabolic Reaction | Potential Site on the Molecule | Metabolizing Enzymes |

|---|---|---|

| O-Demethylation | Methoxy groups on the benzyl ring | Cytochrome P450s (e.g., CYP2D6, CYP3A4) |

| Aromatic Hydroxylation | Trimethoxybenzyl ring | Cytochrome P450s |

| Azetidine Ring Oxidation | Carbon atoms of the azetidine ring | Cytochrome P450s, Flavin-containing monooxygenases (FMOs) |

| N-Glucuronidation | Azetidine nitrogen (if secondary amine) | UDP-glucuronosyltransferases (UGTs) |

In silico tools like MetaPredictor and those offered by companies like Creative Biolabs can provide more detailed predictions of the metabolic pathways and the structures of the metabolites. creative-biolabs.comnih.gov These predictions are valuable for identifying potentially reactive or toxic metabolites early in the drug discovery process and for guiding the design of more metabolically stable compounds. news-medical.net

Mechanistic Biological Activity Studies in Vitro and in Silico Only

Investigations into Cellular and Biochemical Mechanisms of Action

Tubulin Polymerization Inhibition and Cellular Cytotoxicity Studies (In Vitro)

The trimethoxyphenyl moiety is a key pharmacophore in many compounds that act as tubulin polymerization inhibitors. nih.govnih.govnih.govmdpi.com Microtubules, dynamic polymers of α,β-tubulin heterodimers, are crucial for several cellular processes, including cell division, motility, and intracellular transport. nih.gov Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, making tubulin an attractive target for anticancer drug development. nih.govnih.gov

Studies on various compounds containing the 3,4,5-trimethoxyphenyl group have demonstrated potent inhibition of tubulin polymerization. nih.govmdpi.comresearchgate.net For instance, a series of 2-phenylindole (B188600) derivatives with a 3,4,5-trimethoxyphenyl moiety were shown to strongly inhibit tubulin polymerization. nih.gov Similarly, novel 1-(3',4',5'-trimethoxybenzoyl)-5-amino-1,2,4-triazoles exhibited significant tubulin polymerization inhibitory activity. researchgate.net The antiproliferative effects of these compounds are often linked to their ability to disrupt the microtubule network, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis. nih.govmdpi.com

The cytotoxic activity of compounds containing the trimethoxyphenyl group has been evaluated against various cancer cell lines. For example, novel trimethoxyphenyl-based analogues have shown significant cytotoxic potency against the hepatocellular carcinoma (HepG2) cell line. nih.gov The cytotoxic effects of these compounds are generally attributed to their ability to inhibit tubulin polymerization. nih.govmdpi.com

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Trimethoxyphenyl-based analogues | HepG2 | 1.38 - 3.21 | nih.gov |

| 2-phenylindole derivatives | HeLa, A549, HT-29 | 0.03 - 0.24 | mdpi.com |

| 1-(3',4',5'-trimethoxybenzoyl)-5-amino-1,2,4-triazoles | Jurkat, RS4;11, HeLa, HT-29, MCF-7 | < 1 | researchgate.net |

Enzyme Inhibition Profiling (e.g., Cyclooxygenase, Lipoxygenase, Diacylglycerol Acyltransferase 2)

The potential of azetidine (B1206935) derivatives and related structures to inhibit key enzymes involved in inflammatory pathways has been explored. Cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are two such enzymes that play a critical role in the biosynthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are mediators of inflammation. nih.govnih.gov

While direct studies on 3-(2,4,5-Trimethoxybenzyl)azetidine's effect on these specific enzymes are not extensively documented in the provided search results, research on related heterocyclic compounds provides some context. For instance, certain benzofuran (B130515) derivatives have been identified as dual inhibitors of COX and 5-LOX. nih.gov These compounds showed inhibitory activity against both COX-1 and COX-2, with some exhibiting selectivity for COX-2. nih.gov The consecutive oxygenation of arachidonic acid by 5-lipoxygenase and cyclooxygenase-2 can lead to the formation of hemiketal eicosanoids, which have been shown to have biological activity. nih.gov

Information regarding the direct inhibition of Diacylglycerol Acyltransferase 2 (DGAT2) by this compound was not found in the provided search results.

Receptor Binding and Agonist Activity (e.g., Sphingosine-1-phosphate 1 Receptor)

The sphingosine-1-phosphate (S1P) receptors, a family of five G protein-coupled receptors (S1P1-5), are involved in a multitude of physiological processes. nih.govdntb.gov.ua The S1P1 receptor, in particular, plays a crucial role in regulating lymphocyte trafficking. dntb.gov.uanih.gov

Studies have investigated the interaction of various compounds with S1P receptors. While direct binding data for this compound is not specified, research on other azetidine-containing molecules and related structures provides insights into potential interactions. For example, certain azetidine derivatives have been shown to have a lower binding affinity for the S1P4 receptor compared to S1P1 and S1P5. nih.gov This differential binding is attributed to the structural differences in the binding pockets of the receptors. nih.gov The development of selective agonists for S1P receptors is an active area of research for potential therapeutic applications. nih.govresearchgate.net

Antimicrobial Activity Evaluation (In Vitro)

Antibacterial Spectrum and Efficacy against Specific Bacterial Strains (e.g., Staphylococcus aureus, E. coli, Mycobacterium tuberculosis)

Azetidine derivatives have emerged as a promising class of compounds with potent antibacterial activity, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govnih.gov A series of azetidine derivatives, termed BGAz, have demonstrated potent bactericidal activity against both drug-sensitive and multidrug-resistant (MDR) strains of M. tuberculosis, with minimum inhibitory concentration (MIC99) values below 10 μM. nih.govnih.gov The mechanism of action of these compounds involves the inhibition of mycolic acid biosynthesis, a critical component of the mycobacterial cell wall. nih.govnih.gov

The antibacterial activity of other heterocyclic compounds has also been investigated. For instance, certain 1,3,4-oxadiazole (B1194373) derivatives have shown a strong bactericidal effect against Staphylococcus species. mdpi.com Similarly, some 2,5-bis(heterocyclic)-1,3,4-oxadiazoles have exhibited moderate activity against Staphylococcus aureus, Listeria monocytogenes, and Escherichia coli. cardiff.ac.uk

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Azetidine derivatives (BGAz) | Mycobacterium tuberculosis (drug-sensitive & MDR) | < 10 µM (MIC99) | nih.govnih.gov |

| 1,3,4-oxadiazole derivative (compound 29) | Staphylococcus epidermidis ATCC 12228 | 3.91 | mdpi.com |

| 1,3,4-oxadiazole derivative (compound 29) | Staphylococcus aureus ATCC 43300 | 15.62 | mdpi.com |

| 2,5-bis(heterocyclic)-1,3,4-oxadiazoles | Staphylococcus aureus, Listeria monocytogenes, Escherichia coli | Moderate Activity | cardiff.ac.uk |

Antifungal Activity Assessment

The antifungal potential of azetidine and related heterocyclic compounds has also been a subject of investigation. A novel chitosan-azetidine derivative demonstrated a significant inhibitory effect on the morphology of fungal mycelia of Aspergillus fumigatus. nih.govnih.gov This derivative showed a notable antifungal inhibitory index. nih.govnih.gov

Other studies have explored the antifungal properties of various chemical structures. For example, 3,4,5-trihydroxybenzoic acid has been shown to be effective against Candida species and dermatophytes. scirp.org Additionally, certain 1,2,4-triazole (B32235) derivatives have been identified as having promising antifungal activity. zsmu.edu.ua

Antitubercular Activity against Mycobacterium tuberculosis (e.g., H37Rv strain)

While specific studies on the antitubercular activity of this compound were not identified in the reviewed literature, research into structurally related azetidine derivatives has shown significant promise against Mycobacterium tuberculosis. A series of azetidine compounds, referred to as BGAz, have demonstrated potent bactericidal activity against both drug-sensitive and multidrug-resistant (MDR) strains of M. tuberculosis. nih.govpatsnap.com

From a whole-cell phenotypic screen, these azetidine derivatives were identified as eliciting potent activity, with Minimum Inhibitory Concentration (MIC₉₉) values below 10 μM against drug-sensitive M. tuberculosis. nih.govpatsnap.com Studies on the H37Rv reference strain of M. tuberculosis have established specific MIC values for several compounds in this series. For instance, compounds BGAz-003 and BGAz-004 inhibit the H37Rv strain with an MIC of 3.3 μM. nih.gov Other related compounds, BGAz-002 and BGAz-005, also show notable activity with MICs of 6.2 μM and 7.2 μM, respectively. nih.gov These findings highlight the potential of the azetidine scaffold as a promising starting point for the development of novel antitubercular agents. The mechanism of action for these compounds is believed to involve the inhibition of mycolic acid biosynthesis, a critical component of the mycobacterial cell envelope. nih.gov

Table 1: Antitubercular Activity of Related Azetidine Compounds (BGAz series) against M. tuberculosis H37Rv

| Compound | MIC (μM) against H37Rv |

|---|---|

| BGAz-002 | 6.2 |

| BGAz-003 | 3.3 |

| BGAz-004 | 3.3 |

| BGAz-005 | 7.2 |

Data sourced from studies on related azetidine derivatives. nih.gov

In Vitro Metabolism and Biotransformation Studies

The metabolic profile of this compound has been investigated through studies on analogous compounds containing either the azetidine ring or the trimethoxybenzyl moiety. These studies provide a predictive framework for its biotransformation.

Identification of Metabolites in Microsomal and Hepatocyte Incubations

In vitro studies using human liver microsomes and hepatocytes on structurally similar compounds suggest that this compound would likely undergo both Phase I and Phase II metabolism. For another azetidine-containing drug, AZD1979, incubation with human hepatocytes revealed a series of metabolites. nih.gov These included products of oxidative metabolism as well as a number of glutathione-related conjugates. nih.govresearchgate.net

Based on the metabolism of structurally related trimethoxyphenyl compounds, it is plausible that the 2,4,5-trimethoxybenzyl portion of the molecule could undergo oxidative metabolism. For example, 3,4,5-trimethoxyphenylacetaldehyde (B1229130), an intermediate metabolite of mescaline, is known to be oxidized to its corresponding carboxylic acid (3,4,5-trimethoxyphenylacetic acid) in mouse hepatic microsomes. nih.gov Therefore, potential metabolites of this compound could include hydroxylated species and the corresponding carboxylic acid resulting from oxidation of the benzyl (B1604629) group. Furthermore, metabolites resulting from the opening of the azetidine ring are also highly probable. nih.govresearchgate.net

Characterization of Metabolic Pathways (e.g., CYP-mediated oxidation, N-dealkylation, ring scission)

The metabolic pathways for this compound are predicted to involve several key enzymatic reactions.

CYP-mediated Oxidation: The trimethoxyphenyl moiety is susceptible to oxidation by Cytochrome P450 (CYP) enzymes. Studies on a related compound, 3,4,5-trimethoxyphenylacetaldehyde, have shown that its oxidation is dependent on NADPH and is catalyzed by a P450 isozyme, specifically CYP2C29 in mice. nih.gov This suggests that the benzyl group of this compound is a likely site for CYP-mediated oxidative metabolism.

Ring Scission: A significant metabolic pathway for other azetidine-containing compounds involves the opening of the strained four-membered ring. nih.govresearchgate.netnih.gov This ring scission does not necessarily require initial bioactivation by CYP enzymes. nih.gov Instead, it can proceed via a direct nucleophilic attack on one of the carbon atoms adjacent to the ring's nitrogen. nih.gov This reaction is particularly notable in the context of conjugation with glutathione (B108866).

Formation of Conjugates (e.g., Glutathione Adducts)

A crucial biotransformation pathway identified for other azetidine-based compounds is the formation of glutathione (GSH) adducts. researchgate.net The metabolism of the melanin-concentrating hormone receptor 1 antagonist, AZD1979, which also contains an azetidine ring, has been shown to produce a series of glutathione-related metabolites, including glutathionyl, cysteinyl, and mercapturic acid conjugates. nih.gov

The mechanism for this conjugation is particularly noteworthy. It involves a direct, Glutathione S-transferase (GST)-catalyzed nucleophilic attack by glutathione on the azetidine ring, leading to its opening. nih.gov This process was found to be independent of P450-mediated bioactivation. nih.gov The proposed mechanism involves the protonation of the azetidine nitrogen, which facilitates the nucleophilic attack by the glutathione thiolate anion (GS⁻) within the active site of GST enzymes. nih.gov This leads to the formation of an amino-thioether conjugate. nih.gov Given the inherent strain of the azetidine ring in this compound, it is highly probable that it would also be susceptible to this GST-mediated ring-opening and subsequent glutathione conjugation in hepatic cytosol.

Table 2: Predicted Metabolic Pathways for this compound

| Metabolic Pathway | Predicted Site of Action | Key Enzymes Involved | Resulting Products | Supporting Evidence |

|---|---|---|---|---|

| CYP-mediated Oxidation | Trimethoxybenzyl group | Cytochrome P450 (e.g., CYP2C family) | Hydroxylated metabolites, Carboxylic acid derivatives | Analogy with 3,4,5-trimethoxyphenylacetaldehyde metabolism nih.gov |

| Ring Scission / Conjugation | Azetidine ring | Glutathione S-Transferases (GSTs) | Glutathione adducts (amino-thioether conjugates) | Analogy with AZD1979 metabolism nih.govresearchgate.net |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of Azetidine (B1206935) Ring Substitution on Biological Activity and Pharmacological Mechanisms

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a key structural motif in numerous biologically active compounds. lifechemicals.combohrium.com Its strained nature and three-dimensional geometry can significantly influence the pharmacological properties of a molecule. bohrium.com Modifications to the azetidine ring of compounds analogous to 3-(2,4,5-Trimethoxybenzyl)azetidine have been shown to modulate their biological activity and mechanisms of action.

Substitutions at various positions on the azetidine ring can lead to significant changes in potency and selectivity. For instance, in a series of azetidine-based STAT3 inhibitors, the (R)-azetidine-2-carboxamide scaffold was found to be crucial for sub-micromolar inhibitory potencies. acs.orgnih.gov Further modifications, such as the introduction of methyl esters, were shown to improve cellular permeability, although sometimes at the cost of reduced cell-free potency, highlighting the importance of the carboxylate group for STAT3 inhibition. acs.org

In the context of GABA uptake inhibitors, substitutions at the 2- and 3-positions of the azetidine ring with moieties like an acetic acid or a carboxylic acid function have been explored. drugbank.comsigmaaldrich.com For example, azetidin-2-ylacetic acid derivatives with lipophilic residues exhibited high potency at the GAT-1 transporter. drugbank.comsigmaaldrich.com Conversely, 3-hydroxy-3-(4-methoxyphenyl)azetidine derivatives showed moderate affinity for both GAT-1 and GAT-3 transporters. drugbank.comsigmaaldrich.com

The nature of the substituent on the azetidine nitrogen is also critical. In the development of histone methyltransferase G9a inhibitors, replacing a cyclobutyl group with a pyrrolidine (B122466) ring led to a remarkable improvement in potency. nih.gov This suggests that the basicity of the azetidine nitrogen is a key factor for effective enzyme inhibition. nih.gov

The following table summarizes the influence of azetidine ring substitutions on the biological activity of various azetidine-containing compounds.

| Compound Series | Substitution on Azetidine Ring | Biological Target/Activity | Effect on Activity | Reference |

| STAT3 Inhibitors | (R)-azetidine-2-carboxamide | STAT3 | Sub-micromolar inhibitory potency | acs.orgnih.gov |

| GABA Uptake Inhibitors | Azetidin-2-ylacetic acid with lipophilic residues | GAT-1 Transporter | High potency (IC50 values of 2.01-2.83 µM) | drugbank.comsigmaaldrich.com |

| GABA Uptake Inhibitors | 3-Hydroxy-3-(4-methoxyphenyl)azetidine | GAT-1 and GAT-3 Transporters | Moderate affinity | drugbank.comsigmaaldrich.com |

| G9a Inhibitors | Pyrrolidine in place of cyclobutyl group | Histone Methyltransferase G9a | Remarkable improvement in potency (IC50: 3.6 nM) | nih.gov |

Impact of the Trimethoxybenzyl Moiety on Molecular Interactions and Efficacy

In a study of a catechin-derived compound, 3-O-(3,4,5-trimethoxybenzoyl)-(-)-epicatechin (TMECG), the trimethoxybenzoyl moiety was found to be essential for its antiproliferative activity against cancer cell lines. nih.gov This moiety was shown to facilitate the binding of TMECG to human dihydrofolate reductase. nih.gov The strategic placement of methoxy (B1213986) groups can also be seen in potent acetylcholinesterase inhibitors like 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, where the dimethoxy-indanone moiety is crucial for high affinity. nih.gov

The 3,4,5-trimethoxyphenyl (TMP) group is a known tubulin-binding moiety and is a key feature in several tubulin polymerization inhibitors. nih.gov The presence of this group is often associated with potent anticancer activities. nih.gov Similarly, the conjugation of non-steroidal anti-inflammatory drugs (NSAIDs) with 3,4,5-trimethoxybenzyl alcohol has been shown to enhance their anti-inflammatory activity and selectivity for COX-2. mdpi.com

The following table highlights the impact of the trimethoxybenzyl or related moieties on the biological activity of different compounds.

| Compound | Moiety | Biological Target/Activity | Impact of Moiety | Reference |

| 3-O-(3,4,5-trimethoxybenzoyl)-(-)-epicatechin (TMECG) | 3,4,5-Trimethoxybenzoyl | Dihydrofolate Reductase, Antiproliferative Activity | Essential for biological activity and binding | nih.gov |

| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | 5,6-Dimethoxy-1-oxoindan | Acetylcholinesterase | Potent inhibition (IC50 = 5.7 nM) | nih.gov |

| Pyrrolizine derivatives | 3,4,5-Trimethoxyphenyl (TMP) | Tubulin Polymerization, Cytotoxic Activity | Key tubulin-binding moiety, essential for antitubulin activity | nih.gov |

| NSAID-3,4,5-trimethoxybenzyl alcohol conjugates | 3,4,5-Trimethoxybenzyl | COX-2, Anti-inflammatory Activity | Enhanced anti-inflammatory activity and COX-2 selectivity | mdpi.com |

Role of Linkers and Connecting Moieties in Conjugate Activity

In the design of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that induce protein degradation, the linker connecting the E3 ligase ligand and the target protein-binding moiety is of paramount importance. A conjugate of an E3 ligase ligand and a linker, such as (S,R,S)-AHPC-CO-CH2-azetidine-piperazine-CH2-COOH, serves as a key intermediate in the synthesis of complete PROTAC molecules. medchemexpress.com

The type of linker can also dictate the mechanism of action. For example, in a series of pyrrolizine-based tubulin polymerization inhibitors, an ethenyl linker between two aromatic rings restricts free rotation and maintains a cis-conformation, which is important for activity. nih.gov In contrast, more flexible linkers in other compounds allow for different orientations of the phenyl rings. nih.gov

The conjugation of NSAIDs to 3,4,5-trimethoxybenzyl alcohol via an amino acid linker has been shown to enhance their anti-inflammatory properties. mdpi.com The choice of the amino acid linker, such as L-proline, L-tyrosine, or beta-alanine, can modulate the activity of the resulting conjugate. mdpi.com

Stereochemical Effects on Biological Activity

Stereochemistry is a fundamental aspect of drug design, as different enantiomers or diastereomers of a chiral molecule can exhibit vastly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact preferentially with one stereoisomer over another.

In the case of azetidinone derivatives, the stereochemistry of the ring has been shown to be important for antiviral activity and selectivity. nih.gov For instance, the trans-isomer of a 3-methyl-4-fluorophenyl substituted azetidinone displayed selective action against human coronavirus CoV-229, while the cis-isomer was active against influenza A (H1N1). nih.gov

The stereoselectivity of the Staudinger reaction, a common method for synthesizing β-lactams (2-azetidinones), allows for the controlled synthesis of specific stereoisomers. mdpi.com The coupling constants observed in 1H-NMR spectroscopy can be used to unambiguously assign the trans or cis configuration of the β-lactam ring. mdpi.com

The following table illustrates the importance of stereochemistry in the biological activity of azetidine-containing compounds.

| Compound Series | Stereoisomers | Biological Activity | Stereochemical Effect | Reference |

| 3-methyl-4-fluorophenyl substituted azetidinone | trans vs. cis | Antiviral activity | trans-isomer selective for coronavirus; cis-isomer active against influenza A | nih.gov |

| Penicillin-type analogues | trans-β-lactam | Antibacterial activity | Stereoselective synthesis allows for specific biological profiles | mdpi.com |

Design Principles for Modulating Selectivity and Potency

The rational design of potent and selective therapeutic agents based on the this compound scaffold requires a multi-parametric optimization approach. This involves systematically modifying different parts of the molecule to enhance its interaction with the desired biological target while minimizing off-target effects.

Key design principles include:

Azetidine Ring Functionalization: The introduction of specific substituents on the azetidine ring can significantly improve potency and selectivity. For example, incorporating an (R)-azetidine-2-carboxamide moiety was a successful strategy for developing potent STAT3 inhibitors. acs.orgnih.gov

Modulation of the Aromatic Moiety: Altering the substitution pattern on the benzyl (B1604629) ring can fine-tune the electronic and steric properties of the molecule, leading to improved binding affinity. Replacing a phenyl ring with a heterocycle, such as a 2-pyridyl group, has been shown to boost the potency of STAT3 inhibitors, potentially through additional binding interactions. nih.gov

Linker Optimization: In conjugated molecules, the length and flexibility of the linker are critical. A systematic variation of the linker can lead to an optimal presentation of the pharmacophores to their respective binding sites.

Stereochemical Control: The synthesis of stereochemically pure compounds is essential, as different stereoisomers can have distinct pharmacological profiles. nih.gov Utilizing stereoselective synthetic methods allows for the isolation of the more active enantiomer or diastereomer.

Balancing Physicochemical Properties: Optimization of potency must be balanced with the need for favorable ADME (absorption, distribution, metabolism, and excretion) properties. For example, while a carboxylate group may be crucial for in vitro activity, its conversion to a methyl ester can improve cell permeability. acs.org

Strategic Applications in Chemical Biology and Advanced Materials Research

Utilization as Molecular Probes and Chemical Tools

The azetidine (B1206935) scaffold, particularly when functionalized, offers a platform for the development of molecular probes and chemical tools. The incorporation of the 3-(2,4,5-trimethoxybenzyl) group can enhance the utility of the azetidine core in several ways. The trimethoxyphenyl group is a known feature in various biologically active molecules and can influence pharmacokinetic properties. ontosight.ai

The inherent fluorescence of certain substituted azetidines makes them valuable as probes in biological imaging. researchgate.netnih.gov While the intrinsic fluorescence of 3-(2,4,5-Trimethoxybenzyl)azetidine is not explicitly documented, the trimethoxybenzyl moiety could be modified to incorporate fluorophores or other reporter groups. Furthermore, the azetidine ring itself can be engineered to react with specific biological targets, allowing for activity-based protein profiling and target identification. The strained nature of the four-membered ring can be exploited for covalent modification of target proteins, providing a powerful tool for studying enzyme function and inhibition. rsc.org

Application as Privileged Scaffolds in Lead Compound Generation

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious modification. nih.govnih.gov The azetidine ring is increasingly recognized as such a scaffold due to its desirable properties, including improved metabolic stability, aqueous solubility, and three-dimensional diversity compared to more traditional ring systems. rsc.orgnih.gov Azetidines are found in several approved drugs and clinical candidates, highlighting their therapeutic potential. rsc.org

The compound this compound combines the favorable attributes of the azetidine core with the 2,4,5-trimethoxybenzyl group, a substitution pattern present in a number of pharmacologically active compounds. This combination can lead to derivatives with a wide range of biological activities, including anticancer, antimicrobial, and central nervous system effects. nih.govontosight.ai The rigid structure of the azetidine ring can help to pre-organize the substituents in a defined spatial orientation, which can be crucial for high-affinity binding to biological targets. nih.gov The development of libraries based on the this compound scaffold could therefore be a fruitful strategy for the discovery of new lead compounds. acs.org

Potential in Polymerization and Chiral Template Applications

The strained nature of the azetidine ring makes it a suitable monomer for ring-opening polymerization (ROP), leading to the formation of polyamines. utwente.nl Both cationic and anionic ROP methods have been applied to aziridines and azetidines. utwente.nl The polymerization of azetidine derivatives can result in polymers with interesting properties and potential applications in areas such as gene delivery, CO2 capture, and as coatings. utwente.nl The 3-(2,4,5-trimethoxybenzyl) substituent would introduce specific functionalities into the resulting polymer, potentially influencing its solubility, thermal stability, and interaction with other materials.

Furthermore, chiral azetidine derivatives have been successfully employed as chiral auxiliaries and ligands in asymmetric synthesis. researchgate.netnih.gov The synthesis of enantiomerically pure this compound would open the door to its use as a chiral template. The defined stereochemistry of the azetidine ring could be used to control the stereochemical outcome of various chemical reactions, enabling the synthesis of complex chiral molecules with high enantiomeric purity. researchgate.netnih.gov

Development of Novel Heterocyclic Motifs

The reactivity of the strained azetidine ring allows for its use as a building block in the synthesis of other, often more complex, heterocyclic systems. magtech.com.cnub.bw Ring-opening reactions of azetidines can be initiated by nucleophiles or through thermal or photochemical means. magtech.com.cnambeed.com These reactions can lead to the formation of larger rings, such as pyrrolidines, piperidines, and other nitrogen-containing heterocycles. magtech.com.cn

The this compound can serve as a versatile starting material for the synthesis of novel heterocyclic motifs. nih.govnih.govresearchgate.net For instance, intramolecular cyclization reactions involving the trimethoxybenzyl group could lead to the formation of fused or bridged bicyclic systems. Ring expansion reactions could provide access to a variety of seven- or eight-membered nitrogen heterocycles, which are often challenging to synthesize by other methods. The ability to transform the azetidine ring into a diverse range of other heterocyclic structures underscores its value as a synthetic intermediate. magtech.com.cnub.bw

Future Research Directions and Challenges in 3 2,4,5 Trimethoxybenzyl Azetidine Research

Exploration of Undiscovered Synthetic Pathways

The synthesis of azetidine (B1206935) derivatives can be challenging due to the inherent strain in the four-membered ring. medwinpublishers.comnih.gov While general methods such as cycloadditions and intramolecular cyclizations are employed, the development of novel, efficient, and stereoselective synthetic routes to access 3-substituted azetidines like 3-(2,4,5-Trimethoxybenzyl)azetidine remains a key area of future research. medwinpublishers.comresearchgate.net

A significant challenge lies in achieving high stereocontrol during the synthesis. The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of asymmetric syntheses to selectively produce either the (R)- or (S)-enantiomer of this compound is crucial for detailed pharmacological evaluation.

Identification of Novel Biological Targets and Therapeutic Avenues

Azetidine-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, and effects on the central nervous system. nih.gov For instance, certain azetidine derivatives have been identified as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key target in cancer therapy. nih.gov The trimethoxyphenyl group is a well-known feature of tubulin inhibitors, which are a cornerstone of cancer chemotherapy. nih.gov

Future research should, therefore, systematically screen this compound against a wide array of biological targets to uncover its full therapeutic potential. This could involve high-throughput screening against various cell lines and enzyme assays. Given the structural similarities to known bioactive molecules, initial investigations could focus on its potential as an anticancer agent, specifically targeting tubulin polymerization or STAT3 signaling. nih.govnih.gov

Furthermore, the unique physicochemical properties conferred by the azetidine ring may allow for the targeting of proteins that have been challenging to address with other molecular scaffolds. Exploring its activity against novel targets in areas such as neurodegenerative diseases and infectious diseases could open up new therapeutic possibilities. technologynetworks.com

Advanced Computational Approaches for Predictive Design

Computer-aided drug design (CADD) has become an indispensable tool in modern drug discovery. nih.gov In the context of this compound, computational methods can be employed to accelerate the identification of potential biological targets and to design more potent and selective analogs.

Molecular docking studies can predict the binding mode and affinity of this compound and its derivatives to the active sites of various proteins. nih.gov This can help in prioritizing which biological targets to investigate experimentally. For example, docking studies could be used to compare the binding of this compound to the colchicine-binding site of tubulin with that of known tubulin inhibitors.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of azetidine derivatives with their biological activity. nih.gov This can guide the synthesis of new compounds with improved potency. Furthermore, molecular dynamics simulations can provide insights into the dynamic behavior of the ligand-protein complex, helping to understand the mechanism of action at an atomic level. nih.gov

Addressing Synthetic Scalability and Efficiency Challenges

A major hurdle in the development of azetidine-based therapeutics is the scalability of their synthesis. researchgate.netchemrxiv.org Many of the currently available synthetic methods are suitable for laboratory-scale synthesis but are not readily amenable to large-scale production required for clinical development and commercialization.

Future research must focus on developing robust and scalable synthetic routes to this compound. This involves optimizing reaction conditions, minimizing the use of hazardous reagents, and developing efficient purification methods. The development of flow chemistry processes for the synthesis of azetidines is a promising avenue to explore, as it can offer better control over reaction parameters and facilitate scale-up. chemrxiv.org

Collaboration between academic researchers and industrial chemists will be crucial to address these challenges and to develop manufacturing processes that are both economically viable and environmentally sustainable.

Integration with Emerging Technologies in Drug Discovery

The field of drug discovery is constantly evolving with the advent of new technologies. The integration of these technologies into the research of this compound could significantly accelerate its development.

For example, the use of artificial intelligence and machine learning algorithms can aid in the analysis of large datasets from high-throughput screening and in the prediction of the biological activity and pharmacokinetic properties of novel derivatives. DNA-encoded library technology could be employed to rapidly synthesize and screen a vast number of azetidine-based compounds against a multitude of protein targets.

Furthermore, advances in structural biology, such as cryo-electron microscopy (cryo-EM), can provide high-resolution structures of this compound bound to its biological targets. This information is invaluable for structure-based drug design and for understanding the molecular basis of its activity.

Q & A

Q. What are the recommended synthetic routes for 3-(2,4,5-Trimethoxybenzyl)azetidine, and how are yields optimized?

Methodological Answer: The synthesis typically involves multi-step reactions starting with a trimethoxybenzene precursor. For example:

- Step 1: Esterification of 3,4,5-trimethoxybenzoic acid derivatives (e.g., ethyl 3,4,5-trimethoxybenzoylacetate) to form reactive intermediates .

- Step 2: Nucleophilic substitution or coupling with azetidine derivatives (e.g., azetidine-3-carboxylic acid) under basic conditions .

- Step 3: Purification via column chromatography or recrystallization.

Key Optimization Strategies:

- Use anhydrous solvents and inert atmospheres to prevent hydrolysis.

- Monitor reaction progress with thin-layer chromatography (TLC) or in situ FTIR spectroscopy .

- Typical yields range from 85–90% when using stoichiometric catalysts (e.g., DCC for coupling reactions) .

Q. How can spectroscopic methods (NMR, IR) be employed to confirm the structure of this compound?

Methodological Answer:

- 1H/13C NMR:

- The azetidine ring protons appear as distinct multiplets at δ 3.2–3.8 ppm.

- Trimethoxybenzyl protons show singlet peaks at δ 3.8–4.0 ppm for methoxy groups and aromatic protons at δ 6.5–7.2 ppm .

- FTIR:

- Stretching vibrations for C-O (methoxy groups) at 1250–1100 cm⁻¹.

- Azetidine C-N stretching at ~1200 cm⁻¹ .

- Cross-Validation: Compare experimental data with computational simulations (e.g., DFT) or reference spectra from databases like NIST Chemistry WebBook .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation: Conduct reactions in fume hoods due to potential volatility of intermediates.

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- Emergency Procedures: Immediate rinsing with water for skin/eye contact; consult SDS for azetidine analogs (e.g., azetidine-3-carboxylic acid) .

Advanced Research Questions

Q. How is X-ray crystallography applied to resolve the crystal structure of this compound, and what challenges arise?

Methodological Answer:

Q. How can researchers resolve contradictions between spectroscopic data and computational modeling results?

Methodological Answer:

- Step 1: Verify experimental conditions (e.g., solvent effects in NMR, baseline correction in IR) .

- Step 2: Re-optimize computational parameters (e.g., basis sets in DFT, solvent models in Gaussian).

- Step 3: Cross-reference with alternative techniques (e.g., mass spectrometry for molecular weight confirmation) .

- Case Study: Discrepancies in methoxy group rotational barriers may arise from dynamic effects not captured in static DFT calculations .

Q. What strategies are used to study the structure-activity relationship (SAR) of this compound derivatives in pharmacological contexts?

Methodological Answer:

- Synthetic Modifications:

- Vary substituents on the benzyl ring (e.g., replacing methoxy with ethoxy or halogens) .

- Modify the azetidine ring (e.g., introducing sp³-hybridized nitrogen for rigidity) .

- Biological Assays:

- Screen analogs for receptor binding (e.g., GPCRs) using radioligand displacement assays .

- Assess metabolic stability via liver microsome models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.